molecular formula C20H19FN4 B11062775 2-(2,3-dihydro-1H-indol-1-yl)-N-(2,3-dimethylphenyl)-5-fluoropyrimidin-4-amine

2-(2,3-dihydro-1H-indol-1-yl)-N-(2,3-dimethylphenyl)-5-fluoropyrimidin-4-amine

Cat. No.: B11062775
M. Wt: 334.4 g/mol
InChI Key: WETZUAIKXUEFNA-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-(2,3-DIMETHYLPHENYL)AMINE is a complex organic compound that features an indole moiety, a fluorinated pyrimidine ring, and a dimethylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-(2,3-DIMETHYLPHENYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the fluorinated pyrimidine ring, and finally, the attachment of the dimethylphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-(2,3-DIMETHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-(2,3-DIMETHYLPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-(2,3-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorinated pyrimidine ring may enhance the compound’s stability and binding affinity, while the dimethylphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-CHLORO-4-PYRIMIDINYL]-N-(2,3-DIMETHYLPHENYL)AMINE
  • N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-BROMO-4-PYRIMIDINYL]-N-(2,3-DIMETHYLPHENYL)AMINE

Uniqueness

N-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]-N-(2,3-DIMETHYLPHENYL)AMINE is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly affect its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in its applications compared to its chloro or bromo counterparts.

Properties

Molecular Formula

C20H19FN4

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(2,3-dimethylphenyl)-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C20H19FN4/c1-13-6-5-8-17(14(13)2)23-19-16(21)12-22-20(24-19)25-11-10-15-7-3-4-9-18(15)25/h3-9,12H,10-11H2,1-2H3,(H,22,23,24)

InChI Key

WETZUAIKXUEFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC=C2F)N3CCC4=CC=CC=C43)C

Origin of Product

United States

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